molecular formula C9H12BrNO B13557246 (r)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

Cat. No.: B13557246
M. Wt: 230.10 g/mol
InChI Key: NNPQDKMHHVJPQI-VIFPVBQESA-N
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Description

®-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14BrNO. This compound features a brominated aromatic ring and an amino alcohol functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent introduction of the amino group can be achieved through catalytic hydrogenation or other reductive methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino alcohol group into various amines or alcohols.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

®-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino alcohol group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-2-phenylethan-1-ol: Similar structure but lacks the amino group.

    2-(3-bromo-2-methylphenyl)-2-(methylamino)ethan-1-ol: Similar structure with a methylamino group instead of an amino group.

Uniqueness

®-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is unique due to the presence of both the brominated aromatic ring and the amino alcohol group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

NNPQDKMHHVJPQI-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC=C1Br)C(CO)N

Origin of Product

United States

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